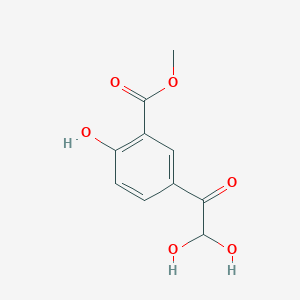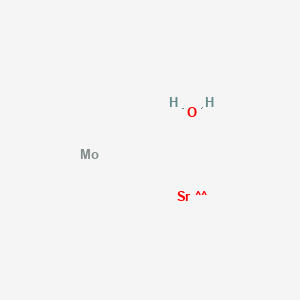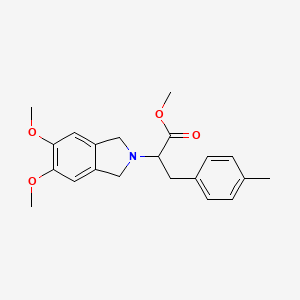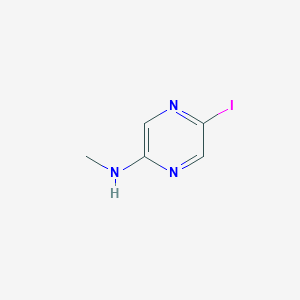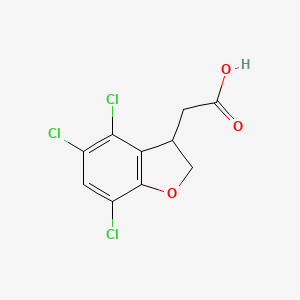
4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid typically involves the following steps:
One-pot etherification and dehydrative cyclization: This method involves the reaction of o-hydroxyacetophenones under basic conditions to form the benzofuran ring.
Dehydrative cyclization of o-hydroxybenzyl ketones: This approach uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones as starting materials, which undergo cyclization to form the benzofuran ring.
Transition-metal catalysis: Aryl acetylenes can be cyclized using transition-metal catalysts to form the benzofuran ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial production.
Analyse Chemischer Reaktionen
4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to:
Inhibit enzymes: It can inhibit key enzymes involved in various metabolic pathways, leading to the disruption of cellular processes.
Bind to receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and affecting cellular functions.
Generate reactive oxygen species (ROS): It can induce the production of ROS, leading to oxidative stress and cell death in certain types of cells.
Vergleich Mit ähnlichen Verbindungen
4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid can be compared with other similar compounds, such as:
4,5,7-Trichloro-2,3-dihydrobenzofuran-3-yl)acetic acid: This compound shares a similar structure but may have different reactivity and biological activities.
2-Bromo-4’-hydroxyacetophenone: Another benzofuran derivative with distinct chemical properties and applications.
3,4-Di(3-indolyl)-1H-pyrrole-2,5-dione: A compound with a different core structure but similar biological activities.
Eigenschaften
CAS-Nummer |
2070896-42-1 |
|---|---|
Molekularformel |
C10H7Cl3O3 |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
2-(4,5,7-trichloro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Cl3O3/c11-5-2-6(12)10-8(9(5)13)4(3-16-10)1-7(14)15/h2,4H,1,3H2,(H,14,15) |
InChI-Schlüssel |
XEQXOJDHVLXRGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(O1)C(=CC(=C2Cl)Cl)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)
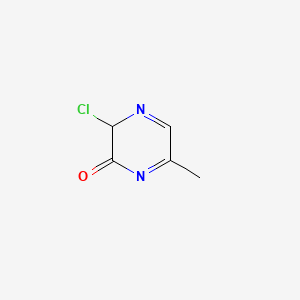
![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
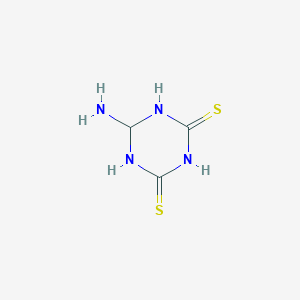
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
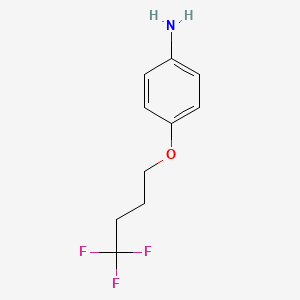
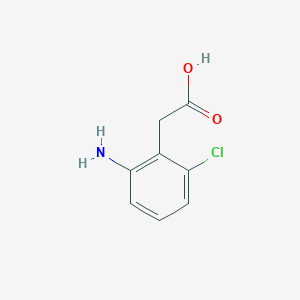
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
